molecular formula C7H3F3N4 B1480762 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2097963-39-6

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1480762
CAS No.: 2097963-39-6
M. Wt: 200.12 g/mol
InChI Key: MSNUMSGYGDUAIL-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a high-purity chemical compound intended for research and development purposes. As a pyrazole derivative bearing both trifluoromethyl and cyanomethyl substituents, it serves as a versatile building block in organic synthesis and medicinal chemistry. The trifluoromethyl group is a common motif in the development of agrochemicals and pharmaceuticals, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity . Compounds with this structural feature are frequently explored in the discovery of new active substances. For instance, structurally related pyrazole and pyrazolopyridinone compounds have been documented as key intermediates or core structures in the development of antiviral agents, specifically as inhibitors of herpesvirus DNA polymerases . Similarly, such heterocyclic frameworks are prevalent in the research of agrochemicals, including insecticides and herbicides . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to contact our scientific support team for specific application data and to discuss their unique project requirements.

Properties

IUPAC Name

2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4/c8-7(9,10)6-3-5(4-12)14(13-6)2-1-11/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNUMSGYGDUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . The compound’s interactions with biomolecules often involve the formation of carbon-centered radical intermediates, which can significantly alter the biochemical pathways in which these enzymes and proteins are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can lead to alterations in the activation of specific signaling pathways, thereby affecting gene expression and metabolic flux . These changes can result in varied cellular responses, including modifications in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form stable radical intermediates allows it to participate in various biochemical reactions, thereby influencing gene expression and cellular function . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to specific targets, further modulating its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo settings . Its degradation products can also have significant biochemical implications, necessitating careful monitoring of its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s trifluoromethyl group plays a pivotal role in its metabolic activity, influencing the flux of metabolites and the overall metabolic balance . The interactions with specific enzymes can lead to alterations in metabolic pathways, affecting the synthesis and degradation of key biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical function .

Biological Activity

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, which may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7H4F3N5
  • Molecular Weight : 219.12 g/mol
  • CAS Number : 2091185-02-1

The biological activity of this compound is largely attributed to its structural characteristics:

  • The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • The cyanomethyl group can participate in nucleophilic reactions, potentially influencing enzyme interactions.
  • The overall structure allows for potential modulation of metabolic pathways, particularly those involved in cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Specifically:

  • Pyruvate Kinase M2 (PKM2) Activation : This compound has been shown to activate PKM2, an enzyme implicated in the Warburg effect, which is a hallmark of cancer metabolism. By modulating PKM2 activity, the compound may inhibit cancer cell proliferation and induce apoptosis .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

  • It may inhibit specific kinases involved in cell signaling pathways, leading to altered cell growth and survival rates in various cancer types .

Study 1: PKM2 Activation

In a study focused on small molecule activators of PKM2, researchers optimized a series of pyrazole derivatives. The findings indicated that compounds similar to this compound could significantly enhance PKM2 activity, leading to reduced proliferation in cancer cell lines .

Study 2: Cytotoxicity Assays

Cytotoxicity assays performed on various human cancer cell lines revealed that derivatives of this pyrazole compound exhibited selective toxicity towards cancer cells while sparing normal cells. The results suggest a promising therapeutic index for further development .

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetReference
Anticancer ActivityActivation of PKM2
Enzyme InhibitionInhibition of specific kinases
CytotoxicitySelective toxicity in cancer cells

Scientific Research Applications

Medicinal Chemistry

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has shown promise as a pharmacophore in drug development. Its structure allows for modifications that can enhance biological activity.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that similar pyrazole derivatives could inhibit cancer cell proliferation through apoptosis induction mechanisms .
  • Anti-inflammatory Properties : Compounds with a pyrazole backbone have been studied for their anti-inflammatory effects. In vitro studies suggest that the trifluoromethyl group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies .

Agrochemicals

The compound has potential applications in agrochemical formulations, particularly as a pesticide or herbicide.

Research Findings

  • Pesticidal Activity : Pyrazole derivatives have been evaluated for their effectiveness against various pests. A study showed that compounds with similar structures demonstrated substantial insecticidal activity against common agricultural pests, suggesting potential use in crop protection .
  • Herbicidal Properties : The trifluoromethyl group is known to enhance the herbicidal activity of compounds. Research indicates that this compound could be optimized for selective herbicides that target specific weed species without harming crops .

Material Science

In material science, this compound's unique chemical properties allow for its use in developing advanced materials.

Applications

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers modified with such compounds exhibit improved performance under stress conditions .
  • Sensors and Electronics : The electronic properties of this compound make it suitable for applications in sensors. Studies have indicated its potential use in developing chemical sensors due to its sensitivity to environmental changes .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer, Anti-inflammatoryInduces apoptosis; inhibits inflammatory cytokines
AgrochemicalsPesticides, HerbicidesEffective against pests; selective herbicidal activity
Material SciencePolymer modification, SensorsEnhances mechanical properties; suitable for sensors

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole carbonitriles to highlight substituent-driven differences in physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Pyrazole Carbonitriles

Compound Name Substituents (Positions) Key Functional Groups Application/Activity Reference
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 1: Cyanomethyl; 3: CF₃; 5: CN Nitrile, Trifluoromethyl Agrochemical intermediate
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 1: Dichloro-CF₃-phenyl; 4: CF₃-SO; 5: CN Sulfinyl, Trifluoromethyl, CN Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) 1: Dichloro-CF₃-phenyl; 4: Ethyl-SO; 5: CN Ethylsulfinyl, CN Rice pest control
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 1: Chloroacetyl; 3: Phenyl; 4: CN Chloroacetyl, Phenyl, CN Synthetic intermediate
5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile 1: Cyclohexylmethyl; 4: CN Cyclohexylmethyl, CN Pharmacological screening

Key Comparisons

Substituent Effects on Bioactivity The target compound lacks the sulfinyl or aryl substituents present in fipronil and ethiprole, which are critical for insecticidal activity . Fipronil’s sulfinyl group enhances oxidative stability and target-site binding (e.g., GABA receptors in insects), whereas the target compound’s nitrile group may favor interactions with cysteine residues in enzymes .

Physical Properties Melting Points: The target compound’s melting point is expected to be lower than fipronil (mp >200°C) due to reduced aromaticity but higher than 5-amino-1-(chloroacetyl)-3-phenyl derivatives (mp ~173°C) . Solubility: The cyanomethyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to cyclohexylmethyl-substituted analogs, which are more lipophilic .

Reactivity The nitrile at position 5 is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization into amides or thioamides, a feature shared with ethiprole and fipronil . Unlike 5-amino-1-(chloroacetyl) derivatives, the target compound lacks an electrophilic chloroacetyl group, reducing its utility in SN2 reactions but enhancing stability under basic conditions .

Synthetic Routes Similar to methods in and , the compound can be synthesized via cyclocondensation of hydrazines with β-ketonitriles or via substitution reactions using cyanomethyl halides . Contrastingly, fipronil requires multi-step functionalization, including sulfoxidation, which complicates its synthesis .

Preparation Methods

The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the formation of the pyrazole ring with simultaneous or sequential introduction of the trifluoromethyl and cyano groups. The key challenge is the regioselective installation of these groups at the 3- and 5-positions of the pyrazole ring, respectively, while also attaching the cyanomethyl substituent at the N-1 position.

One-Step Dual Incorporation via Cyclization

A recent method reported by the Chinese Chemical Society involves a one-step reaction where both trifluoromethyl and cyano groups are incorporated into the pyrazole core in a single step. This method uses 1,1-dicyanoalkenes as starting materials, which react with trifluoromethylated reagents under mild conditions.

Procedure Highlights:

  • The reaction is conducted in an oven-dried sealed tube with stirring.
  • 1,1-Dicyanoalkene (substrate) is combined with a trifluoromethylating agent (N2CHCF3) dissolved in tetrahydrofuran.
  • TMEDA (tetramethylethylenediamine) is added as a ligand/base.
  • The mixture is stirred at room temperature for 12 hours.
  • Work-up involves extraction, washing with ammonium chloride solution, and quenching cyanide by-products with aqueous sodium hypochlorite.
  • The crude product is purified by silica gel column chromatography to afford 5-trifluoromethyl pyrazole-3-carbonitriles.

This approach effectively installs the trifluoromethyl group at the 3-position and a cyano group at the 5-position, yielding pyrazole carbonitriles with high selectivity and good yields.

Use of Nitrile Imines and Mercaptoacetaldehyde in One-Pot Synthesis

Another innovative approach involves the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. Although primarily reported for aryl-substituted pyrazoles, this method is adaptable to cyanomethyl substitution.

Key Features:

  • The reaction proceeds via a (3 + 3)-annulation forming a dihydrothiadiazine intermediate.
  • Subsequent cascade dehydration and ring contraction steps lead to the pyrazole core.
  • The method tolerates a wide range of functional groups and proceeds under mild conditions.
  • It allows for the preparation of fluorinated pyrazoles with trifluoromethyl groups at the 3-position.
  • Post-synthesis modifications such as selective deprotonation and halogenation enable further functionalization at the 5-position, including introduction of cyano or cyanomethyl groups by cross-coupling or lithiation strategies.

This method is notable for its scalability, mildness, and broad substrate scope, making it suitable for synthesizing complex pyrazole derivatives including this compound analogs.

Regioselective Pyrazole Formation from Trifluoromethylated Precursors

A classical approach involves cyclocondensation reactions of trifluoromethylated carbonyl compounds with hydrazines, followed by regioselective functionalization.

  • Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a one-step procedure yields regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles.
  • Separation of regioisomers is achieved by analyzing boiling points under various pressures.
  • Subsequent lithiation and functional group introduction at the 5-position allow installation of cyano or cyanomethyl substituents.
  • Bromination followed by nucleophilic substitution or metalation techniques facilitates the introduction of cyano groups at the desired position.

This method provides access to regioisomerically pure trifluoromethylated pyrazoles, which can be further functionalized to yield the target compound.

Comparative Data on Yields and Selectivity

Method Key Reagents Conditions Yield (%) Selectivity Notes
Dual incorporation via 1,1-dicyanoalkene and N2CHCF3 1,1-Dicyanoalkene, N2CHCF3, TMEDA THF, RT, 12 h Moderate to high High regioselectivity One-step, mild conditions
One-pot nitrile imine + mercaptoacetaldehyde Nitrile imines, mercaptoacetaldehyde Mild, cascade High (up to 90%) Good regioselectivity Scalable, versatile
Cyclocondensation + lithiation/post-functionalization 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, hydrazine One-step cyclocondensation, then lithiation Variable (up to 86%) Requires separation Classical, regioisomer separation needed

Research Findings and Notes

  • The dual incorporation method provides a direct route to trifluoromethyl and cyano-substituted pyrazoles without multi-step synthesis or harsh conditions.
  • The one-pot nitrile imine strategy is advantageous for its operational simplicity and functional group tolerance, allowing further derivatization of pyrazole cores.
  • Classical methods require careful control of regioselectivity and often produce mixtures that need chromatographic separation.
  • The use of TMEDA and mild bases facilitates the formation of the pyrazole ring while preserving sensitive functional groups.
  • Quenching cyanide by-products with sodium hypochlorite enhances safety and environmental compliance during synthesis.
  • The trifluoromethyl group significantly influences the electronic properties of the pyrazole, affecting reactivity and selectivity in subsequent transformations.

Q & A

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example:

  • Suzuki-Miyaura coupling : Aryl boronic acids can react with halogenated pyrazole intermediates under Pd catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures to introduce aryl groups .
  • Cyano group introduction : Nitrile groups may be incorporated via nucleophilic substitution or condensation reactions, such as reacting 5-amino-pyrazole intermediates with cyanating agents (e.g., cyanogen bromide) under controlled pH .
  • Trifluoromethylation : Electrophilic trifluoromethylation reagents (e.g., CF₃Cl) or transition-metal-mediated methods can install the CF₃ group at the pyrazole’s 3-position .

Q. How can researchers characterize the structure of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the cyano group’s absence of protons simplifies spectral interpretation .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for nitrile-containing derivatives .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. What safety precautions are required when handling this compound?

  • Storage : Store in sealed containers at 2–8°C to prevent degradation of reactive groups (e.g., nitrile, CF₃) .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity from cyanomethyl groups. Monitor for HCN release under acidic/thermal conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while controlled pH (e.g., K₃PO₄ buffer) minimizes side reactions during coupling steps .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-couplings, but ligand choice (e.g., PPh₃ vs. XPhos) impacts regioselectivity and byproduct formation .
  • Temperature control : Low temperatures (0–5°C) prevent decomposition of reactive intermediates like chloroacetyl chloride during acylation steps .

Q. How can structural ambiguities in derivatives be resolved?

  • Combined spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in crowded spectra, particularly for trifluoromethyl and cyanomethyl groups .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., CF�3’s electron-withdrawing nature) and validate experimental spectral data .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing CF₃ with CH₃) to isolate contributions to bioactivity. For example, oxathiapiprolin analogs show that trifluoromethyl groups enhance binding to fungal protein targets .
  • Dose-response assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity and rule off-target effects .

Q. How can computational methods enhance experimental design?

  • Molecular docking : Pre-screen derivatives against protein targets (e.g., oxysterol-binding proteins) to prioritize synthesis. Pyrazole-carboxamide derivatives have shown promising binding affinities in silico .
  • Reaction pathway simulation : Tools like Gaussian or ORCA model transition states to predict regioselectivity in trifluoromethylation or cyano-group installation .

Q. What are common pitfalls in crystallizing pyrazole derivatives?

  • Polymorphism : Slow evaporation from ethanol or acetonitrile often yields single crystals, but varying solvent ratios may be needed to avoid mixed phases .
  • Twinned crystals : SHELXL’s TWIN command can refine twinned data, while high-resolution synchrotron sources improve weak diffraction patterns .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments.
  • Reproducibility : Document reaction parameters (e.g., degassing time, catalyst batch) meticulously, as trace oxygen or moisture can alter yields in Pd-mediated reactions .
  • Contradictory results : Re-examine purification steps (e.g., column chromatography vs. recrystallization) if bioactivity varies between batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

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